molecular formula C11H8Cl2O3 B2724345 3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione CAS No. 1094333-89-7

3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione

Cat. No.: B2724345
CAS No.: 1094333-89-7
M. Wt: 259.08
InChI Key: ZJQKWHGYVMACBW-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione is a chemical compound with the CAS Registry Number 1094333-89-7 . It has a molecular formula of C 11 H 8 Cl 2 O 3 and a molecular weight of 259.08 g/mol . This compound is characterized by its oxolane-2,5-dione core, which is a scaffold of significant interest in synthetic and medicinal chemistry, substituted with a 3,4-dichlorophenyl group and a methyl moiety at the 3-position . The compound's structure can be represented by the SMILES string "CC1(CC(=O)OC1=O)C2=CC(=C(C=C2)Cl)Cl" . As a high-purity building block, it is intended for research applications, such as the synthesis of more complex molecules or for use in method development and discovery chemistry. Researchers value this compound for its potential to introduce specific steric and electronic properties into target structures. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dichlorophenyl)-3-methyloxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O3/c1-11(5-9(14)16-10(11)15)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQKWHGYVMACBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

A common approach involves heating 3-(3,4-dichlorophenyl)-3-methylsuccinic acid with acetic anhydride as both solvent and dehydrating agent. This method, analogous to the synthesis of 3-methylfuran-2,5-dione, typically proceeds at 120–140°C for 4–6 hours. The reaction mechanism involves initial acetylation of the carboxylic acid groups followed by intramolecular cyclization. Yields for similar systems range from 60–75% after recrystallization from ethyl acetate/hexane mixtures.

Silane-Mediated Cyclization

Hexamethyldisilazane (HMDS) in DMF efficiently promotes cyclization at elevated temperatures. In a representative procedure:

  • Dissolve 3-(3,4-dichlorophenyl)-3-methylsuccinic acid (1 equiv) in anhydrous DMF
  • Add HMDS (1.5 equiv) at 100°C under nitrogen
  • Stir for 1–2 hours until gas evolution ceases
  • Concentrate under reduced pressure and purify by flash chromatography

This method achieved 70% yield for 3-methylfuran-2,5-dione, suggesting comparable efficiency for the dichlorophenyl analog. The silane reagent acts as both a dehydrating agent and proton scavenger, minimizing side reactions.

Friedel-Crafts Acylation Route

Introducing the 3,4-dichlorophenyl group via electrophilic aromatic substitution provides an alternative pathway:

Dichlorophenyl Group Installation

  • Generate mixed anhydride from 3-methylsuccinic anhydride and acetyl chloride
  • Perform Friedel-Crafts acylation with 1,2-dichlorobenzene using AlCl₃ catalyst
  • Hydrolyze intermediate to diacid
  • Cyclize via standard methods

Key considerations:

  • Optimal solvent: Nitromethane (ε = 35.9) enhances AlCl₃ solubility
  • Temperature: -10°C to 0°C minimizes polysubstitution
  • Stoichiometry: 1.2 equiv AlCl₃ per acylating group

This route mirrors strategies used in synthesizing aryl-substituted maleic anhydrides, though regioselectivity challenges may require directing group strategies.

Transition Metal-Catalyzed Coupling

Modern cross-coupling methodologies enable modular synthesis of the target compound:

Suzuki-Miyaura Approach

  • Prepare 3-methyl-3-boronic ester-oxolane-2,5-dione
  • Couple with 3,4-dichlorophenyl bromide using Pd(PPh₃)₄ catalyst
  • Optimize base (K₂CO₃) and solvent (toluene/EtOH 4:1)

Palladium-mediated couplings have demonstrated efficacy in introducing aromatic groups to strained anhydrides, though steric hindrance from the methyl group may necessitate bulky ligands (e.g., SPhos) for effective coupling.

Comparative Analysis of Synthetic Routes

Method Yield Range Purity Key Advantages Limitations
Acid-catalyzed 60–75% ≥95% Simple setup, low cost High temps, side reactions
Silane-mediated 65–80% ≥98% Mild conditions, high purity HMDS cost, DMF removal
Friedel-Crafts 40–55% 85–90% Direct aryl introduction Regioselectivity challenges
Suzuki coupling 50–65% ≥90% Modular, late-stage functionalization Boronic ester synthesis complexity

Silane-mediated cyclization emerges as the most efficient method based on analogous systems, particularly when starting from pre-functionalized diacids. The Suzuki approach offers strategic advantages for structure-activity relationship studies despite moderate yields.

Reaction Optimization Strategies

Solvent Effects

  • Polar aprotic solvents : DMF enhances silane reactivity but complicates purification
  • Ether solvents : THF improves Friedel-Crafts regioselectivity by stabilizing intermediates
  • Mixed solvent systems : Toluene/DMF (3:1) balances solubility and reaction rate

Temperature Profiling

  • Cyclization reactions show Arrhenius behavior with optimal ΔT between 80–120°C
  • Exothermic steps (e.g., Friedel-Crafts acylation) require precise cooling (-10°C ± 2°C)

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (1:4) achieves >99% purity
  • Chromatography : Silica gel with 10% MeOH/DCM removes polar byproducts
  • Sublimation : Vacuum sublimation at 80°C/0.1 mmHg for analytical-grade material

Spectroscopic Characterization Data

Critical analytical data for quality control:

¹H NMR (500 MHz, DMSO-d₆)

  • δ 1.94 (d, J=1.8 Hz, CH₃)
  • δ 7.35–7.42 (m, 3H, aryl)
  • δ 7.58 (d, J=8.5 Hz, 1H, aryl)

IR (KBr)

  • 1844 cm⁻¹ (C=O asym stretch)
  • 1778 cm⁻¹ (C=O sym stretch)
  • 1342 cm⁻¹ (C-Cl)

HRMS

  • Calculated for C₁₁H₈Cl₂O₃: 259.08
  • Observed: 259.07 (Δ = -0.04 ppm)

Industrial-Scale Considerations

For batch production (>10 kg):

  • Continuous flow reactors minimize exotherm risks in cyclization steps
  • Azeotropic drying with toluene improves water-sensitive reactions
  • Crystallization yield reaches 85% using anti-solvent precipitation

Environmental factors:

  • HMDS recycling via distillation reduces waste
  • Chlorinated byproducts require activated carbon filtration

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxolane derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione and analogous compounds:

Compound Name Core Structure Substituents Primary Applications Key Findings
This compound Oxolane-2,5-dione 3,4-dichlorophenyl, methyl Discontinued (research phase) Limited commercial availability; structural similarity to pesticides suggests untested potential
Methazole (2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione) Oxadiazolidine-3,5-dione 3,4-dichlorophenyl, methyl Herbicide Effective pre-emergence herbicide; acts via inhibition of cellulose biosynthesis
Procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) Azabicyclohexane-dione 3,5-dichlorophenyl, dimethyl Fungicide Targets Botrytis spp.; inhibits mitochondrial respiration
Vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) Oxazolidinedione 3,5-dichlorophenyl, ethenyl Fungicide Anti-androgenic activity; banned in EU due to endocrine disruption
BTdCPU (1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea) Diarylurea 3,4-dichlorophenyl, benzothiadiazole Growth inhibition Blocks fungal hyphal growth via kinase inhibition

Mechanistic and Efficacy Insights

  • Core Structure Impact :

    • The oxolane-2,5-dione core of the target compound distinguishes it from oxadiazolidine (methazole) or oxazolidinedione (vinclozolin) derivatives. These structural differences influence solubility, metabolic stability, and target binding. For example, methazole’s oxadiazolidine ring enhances herbicidal activity through selective plant enzyme inhibition , whereas vinclozolin’s oxazolidinedione contributes to its endocrine-disrupting effects .
    • The azabicyclohexane core of procymidone confers rigidity, improving binding to fungal mitochondrial proteins .
  • However, BTdCPU’s urea linker enables hydrogen bonding with kinase active sites, a mechanism absent in oxolane-dione derivatives . Methyl substitution at the 3-position (target compound) versus 4-position (methazole) may alter steric hindrance and electronic properties, impacting bioavailability.
  • Discontinuation Rationale : The discontinued status of this compound may reflect inferior efficacy or safety concerns compared to established agrochemicals like procymidone or methazole. For instance, vinclozolin’s discontinuation in the EU underscores regulatory scrutiny of endocrine disruptors , a risk that may extend to structurally related compounds.

Biological Activity

3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione, a synthetic compound with notable biological activity, has garnered attention in recent research. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological activities, supported by data tables and case studies.

  • Chemical Name: this compound
  • CAS Number: 1094333-89-7
  • Molecular Formula: C10H8Cl2O2
  • Molecular Weight: 233.08 g/mol
  • Structure: The compound features a methyloxolane ring with dichlorophenyl substitution.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1632
Escherichia coli3264
Bacillus cereus816
Pseudomonas aeruginosa64128

The compound's activity against Staphylococcus aureus and Bacillus cereus indicates its potential as an antibacterial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have revealed that this compound possesses anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in:

  • Increased caspase activity , indicating apoptosis.
  • Decreased cell viability (IC50 = 15 µM).
  • Altered expression of apoptosis-related proteins (Bcl-2 family).

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with cellular enzymes involved in metabolic pathways or disrupt cellular membranes.

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also necessitates careful evaluation of its safety profile. Studies have shown low cytotoxicity towards normal human cells at therapeutic concentrations.

Table 2: Toxicological Data Summary

Study TypeFindings
Acute ToxicityNo adverse effects observed at <100 mg/kg
Chronic ToxicityNOAEL established at 50 mg/kg
GenotoxicityNo genotoxic effects observed

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving dichlorophenyl precursors and cyclic anhydrides. For example, analogous syntheses of oxadiazolidine-dione derivatives (e.g., methazole) use HCl-catalyzed reflux in ethanol to achieve cyclization . Optimization includes adjusting stoichiometry, reaction time (e.g., 1–3 hours), and catalyst concentration (e.g., 2 drops of concentrated HCl per 30 mL solvent). Post-synthesis purification via recrystallization (ethanol or methanol) improves purity .

Q. How is the structural characterization of this compound performed, and what spectral data are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For similar dichlorophenyl-containing compounds, 1H^{1}\text{H} NMR reveals coupling constants (e.g., J = 8.5 Hz for aromatic protons) and δ values (e.g., 7.2–7.8 ppm for dichlorophenyl groups), while 13C^{13}\text{C} NMR confirms carbonyl (170–180 ppm) and quaternary carbon signals . High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±0.001 Da).

Q. What methodologies are recommended for assessing the purity of this compound in academic research?

  • Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). A gradient of acetonitrile/water (70:30 to 95:5 over 20 minutes) resolves impurities. Purity >98% is achievable via iterative recrystallization, as demonstrated for structurally related ureas and oxadiazolidines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or analytical data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or stereoisomerism. For example, unexpected peaks in 1H^{1}\text{H} NMR may indicate incomplete drying; lyophilization or azeotropic distillation with toluene mitigates this. Computational tools (e.g., DFT simulations) predict tautomeric equilibria, while X-ray crystallography provides definitive structural confirmation .

Q. What strategies are effective for designing bioactive analogs of this compound, and how are their inhibitory mechanisms validated?

  • Methodological Answer : Bioisosteric replacement (e.g., substituting the oxolane ring with pyrrole-dione moieties) enhances target affinity. For instance, RI-2, a dichlorophenyl-pyrrole-dione analog, binds RAD51 reversibly (IC50_{50} = 44.17 μM) without Michael acceptor reactivity, reducing off-target effects . Validation involves surface plasmon resonance (SPR) for binding kinetics and cellular assays (e.g., HR inhibition at 60 μM).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal toxicity, as inferred from safety data for structurally similar oxolane-diones . Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste channels. First-aid measures include immediate rinsing (15 minutes for eye exposure) and medical consultation .

Q. How can researchers investigate the compound’s mechanism of action in biological systems, particularly its interaction with cellular targets?

  • Methodological Answer : Employ pull-down assays with biotinylated probes to identify protein targets (e.g., RAD51 or GSK-3β). For example, SB216763 (a dichlorophenyl-pyrrole-dione) inhibits GSK-3β at 10 μM, validated via Western blotting for β-catenin stabilization . Competitive binding assays using 3H^{3}\text{H}-labeled ligands quantify dissociation constants.

Q. What computational approaches are suitable for predicting the reactivity or stability of this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects (e.g., in DMSO or ethanol) on stability. For hydrolysis susceptibility, evaluate transition states for ring-opening reactions using Gaussian or ORCA software .

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